ethyl (4-oxo-7-phenyl-2-thioxo-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetate
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Overview
Description
(2-Mercapto-4-oxo-7-phenyl-4,5-dihydro-pyrrolo[3,2-d]pyrimidin-3-yl)-acetic acid ethyl ester is a heterocyclic compound that features a pyrrolo[3,2-d]pyrimidine core. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of various functional groups, including a mercapto group, a keto group, and an ester group, contributes to its diverse chemical reactivity and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Mercapto-4-oxo-7-phenyl-4,5-dihydro-pyrrolo[3,2-d]pyrimidin-3-yl)-acetic acid ethyl ester typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[3,2-d]pyrimidine ring system.
Introduction of the Mercapto Group: The mercapto group can be introduced via nucleophilic substitution reactions using thiol-containing reagents.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(2-Mercapto-4-oxo-7-phenyl-4,5-dihydro-pyrrolo[3,2-d]pyrimidin-3-yl)-acetic acid ethyl ester undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The keto group can be reduced to form hydroxyl derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Hydroxyl derivatives.
Substitution: Amides, other ester derivatives.
Scientific Research Applications
(2-Mercapto-4-oxo-7-phenyl-4,5-dihydro-pyrrolo[3,2-d]pyrimidin-3-yl)-acetic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (2-Mercapto-4-oxo-7-phenyl-4,5-dihydro-pyrrolo[3,2-d]pyrimidin-3-yl)-acetic acid ethyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
Pemetrexed: A pyrrolo[2,3-d]pyrimidine derivative used as an anticancer agent.
Methotrexate: A folate analog with a pyrrolo[2,3-d]pyrimidine core, used in cancer and autoimmune diseases.
Raltitrexed: Another pyrrolo[2,3-d]pyrimidine derivative with anticancer properties.
Uniqueness
(2-Mercapto-4-oxo-7-phenyl-4,5-dihydro-pyrrolo[3,2-d]pyrimidin-3-yl)-acetic acid ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its mercapto group, in particular, allows for unique interactions with biological targets compared to other similar compounds.
Properties
Molecular Formula |
C16H15N3O3S |
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Molecular Weight |
329.4 g/mol |
IUPAC Name |
ethyl 2-(4-oxo-7-phenyl-2-sulfanylidene-1,5-dihydropyrrolo[3,2-d]pyrimidin-3-yl)acetate |
InChI |
InChI=1S/C16H15N3O3S/c1-2-22-12(20)9-19-15(21)14-13(18-16(19)23)11(8-17-14)10-6-4-3-5-7-10/h3-8,17H,2,9H2,1H3,(H,18,23) |
InChI Key |
ZUABEHZSOLGHLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)NC1=S |
Origin of Product |
United States |
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